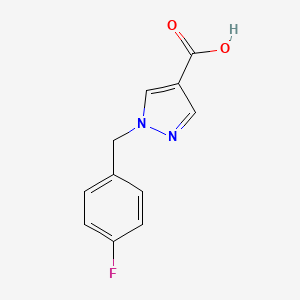![molecular formula C19H14ClFN4O2 B2858619 2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile CAS No. 339103-13-8](/img/structure/B2858619.png)
2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H14ClFN4O2 and its molecular weight is 384.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Spectroscopic Analysis
Research on pyridine derivatives, including those structurally related to 2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile, has focused on their synthesis, structural characterization, and spectroscopic analysis. Studies have demonstrated the synthesis of novel pyridine derivatives and explored their structural features using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. Spectroscopic analysis has provided insights into the absorption and fluorescence properties of these compounds, contributing to the understanding of their potential applications in various fields, including materials science and chemical sensing (Tranfić et al., 2011; Jukić et al., 2010).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their potential as corrosion inhibitors, an application of significant interest in materials science and engineering. Research has shown that certain pyridine compounds can effectively inhibit corrosion of metals in acidic environments. This property is particularly valuable for protecting infrastructure and machinery in industrial settings, extending the lifespan of metal components and reducing maintenance costs (Dandia et al., 2013; Ansari et al., 2015).
Insecticidal and Acaricidal Activities
The development of novel 2-arylpyrrole derivatives, a category to which the chemical is related, has led to compounds with promising insecticidal and acaricidal activities. These activities are crucial for agricultural applications, where effective and safe pest control methods are constantly needed to protect crops and maintain food security. Some synthesized compounds have shown high efficacy against common pests, providing a basis for the development of new agrochemicals (Liu et al., 2012).
Antimicrobial Activity
Research into novel Schiff bases derived from pyridine compounds has uncovered significant antimicrobial properties. These findings are pivotal for pharmaceutical development, as new antimicrobial agents are in high demand due to the rising threat of antibiotic-resistant bacteria. The exploration of pyridine-based compounds for their antimicrobial efficacy could lead to the development of novel therapeutic agents (Bogdanowicz et al., 2013).
作用機序
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to active sites and inducing conformational changes that alter the targets’ function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-[2-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c1-26-18-7-8-23-19(14(18)10-22)25-9-3-4-13(25)11-24-27-12-15-16(20)5-2-6-17(15)21/h2-9,11H,12H2,1H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLFCPYXOBGSKJ-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

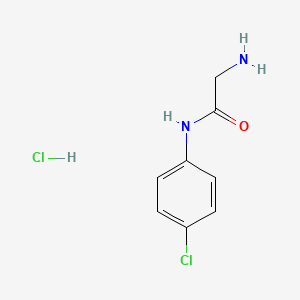
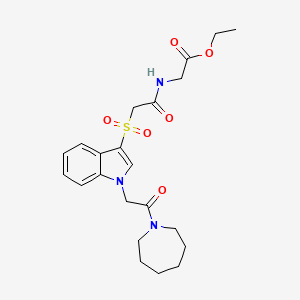
![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
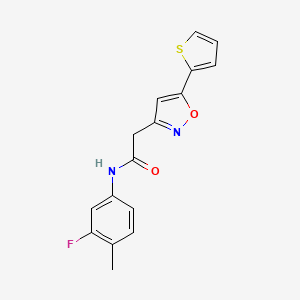
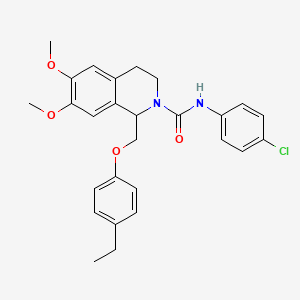
![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)
![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2858546.png)
![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)
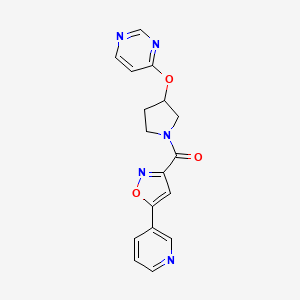
![3-(3,4-dimethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2858554.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
